molecular formula C6H7BrClNS B3337748 4-Bromo-2-aminothiophenol hydrochloride CAS No. 79811-34-0

4-Bromo-2-aminothiophenol hydrochloride

Cat. No.: B3337748
CAS No.: 79811-34-0
M. Wt: 240.55 g/mol
InChI Key: OLMDDJRNCJFNOD-UHFFFAOYSA-N
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Description

4-Bromo-2-aminothiophenol hydrochloride is an organic compound that belongs to the class of aminothiophenols. It is characterized by the presence of a bromine atom at the 4-position and an amino group at the 2-position on a thiophenol ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-aminothiophenol hydrochloride typically involves the bromination of 2-aminothiophenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-aminothiophenol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

    Substitution Products: Various substituted thiophenols.

    Oxidation Products: Disulfides and sulfonic acids.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-aminothiophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-aminothiophenol hydrochloride involves its interaction with various molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2-aminothiophenol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Amino-4-methylthiophenol: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

4-Bromo-2-aminothiophenol hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

2-amino-4-bromobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMDDJRNCJFNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604198
Record name 2-Amino-4-bromobenzene-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79811-34-0
Record name 2-Amino-4-bromobenzene-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-aminothiophenol hydrochloride
Reactant of Route 2
4-Bromo-2-aminothiophenol hydrochloride
Reactant of Route 3
4-Bromo-2-aminothiophenol hydrochloride
Reactant of Route 4
4-Bromo-2-aminothiophenol hydrochloride
Reactant of Route 5
4-Bromo-2-aminothiophenol hydrochloride
Reactant of Route 6
4-Bromo-2-aminothiophenol hydrochloride

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